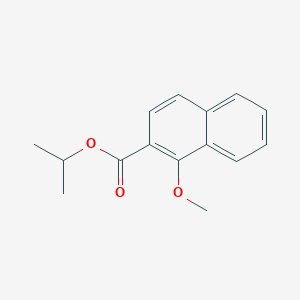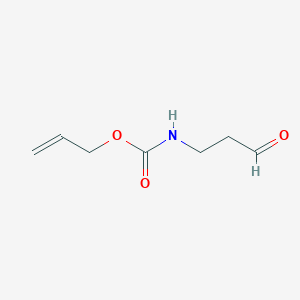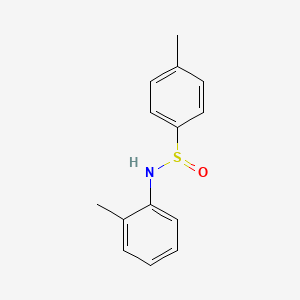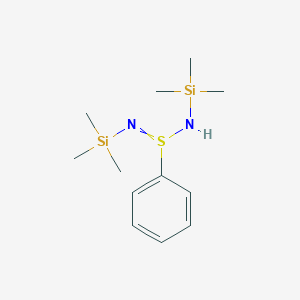
Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an organic compound characterized by its ester functional group.
Méthodes De Préparation
Synthetic Routes: The synthesis of phenylmethyl valerate involves the esterification of pentanoic acid (valeric acid) with benzyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The balanced chemical equation for this reaction is:
Valeric acid+Benzyl alcohol→Phenylmethyl valerate+Water
Industrial Production: Phenylmethyl valerate is not commonly produced on an industrial scale. it can be synthesized in laboratories for specific applications.
Analyse Des Réactions Chimiques
Reactivity: Phenylmethyl valerate can undergo various chemical reactions:
- Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to valeric acid and benzyl alcohol.
- Oxidation : Oxidizing agents can convert the compound into corresponding carboxylic acids.
- Reduction : Reduction with hydrogen and a suitable catalyst can yield the corresponding alcohol.
- Esterification : Sulfuric acid or p-toluenesulfonic acid as catalysts.
- Hydrolysis : Acidic or basic conditions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields valeric acid and benzyl alcohol, while oxidation produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
Phenylmethyl valerate finds limited applications due to its synthetic nature. it may be used as a reference compound in analytical chemistry or as a starting material for further derivatization.
Mécanisme D'action
The compound’s mechanism of action is not extensively studied. It likely exerts minimal biological effects due to its synthetic origin.
Comparaison Avec Des Composés Similaires
Phenylmethyl valerate is structurally related to other esters and valeric acid derivatives. Similar compounds include:
- Pentanoic acid, 3-oxo-, methyl ester (CAS Registry Number: 30414-53-0) , which shares the valeric acid backbone but lacks the phenylmethyl group.
Propriétés
Numéro CAS |
162662-03-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
benzyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-3-12(14)10(2)13(15)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
NZYHGHUWOHDUSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)




![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
